molecular formula C23H19ClN2O2S B2619266 N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 895647-49-1

N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2619266
CAS No.: 895647-49-1
M. Wt: 422.93
InChI Key: WXMDRWLEUFLLLE-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a trisubstituted quinoline derivative featuring:

  • 4-Chlorophenyl group at the 4-amino position.
  • Methyl group at position 5.
  • 4-Methylbenzenesulfonyl group at position 3.

Properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-15-3-10-19(11-4-15)29(27,28)22-14-25-21-12-5-16(2)13-20(21)23(22)26-18-8-6-17(24)7-9-18/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMDRWLEUFLLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst. The reaction conditions often require acidic or basic environments and elevated temperatures to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron or cobalt oxides are often employed to enhance the reaction efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .

Scientific Research Applications

N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the central nervous system .

Comparison with Similar Compounds

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

  • Structure: Chlorophenyl at position 2, methoxyphenyl at position 3, and amino at position 4.
  • Synthesis : PdCl₂(PPh₃)₂-catalyzed cross-coupling in DMF/K₂CO₃, yielding a melting point of 223–225°C .
  • Key Differences: Substituents at positions 2 and 3 differ (methoxyphenyl vs. methylbenzenesulfonyl).

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

  • Structure : Chlorophenyl at position 2, dimethoxyphenyl at position 4, and methoxy at position 6.
  • Synthesis : One-pot three-component strategy with oxidative dehydrogenation .
  • Key Differences :
    • Methoxy and methyl substituents at positions 4 and 6 vs. sulfonyl and methyl groups in the target compound.
    • Methoxy groups may reduce metabolic stability compared to sulfonyl groups.

4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine

  • Structure : Chloro at position 4, methyl at position 6, and 4-methylphenyl at position 2.
  • Activity : Demonstrated anticancer activity via topoisomerase inhibition .
  • Key Differences: Amino group at position 2 vs. position 4 in the target compound. Absence of sulfonyl groups impacts polarity and enzyme-binding affinity.

Ethyl 4-[(4-Chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate

  • Structure: Chlorobenzylamino at position 4, trifluoromethyl at position 6, and ethyl carboxylate at position 3.
  • Properties : Molecular weight 408.8 g/mol; trifluoromethyl enhances lipophilicity .
  • Key Differences :
    • Carboxylate ester vs. sulfonyl group at position 3.
    • Trifluoromethyl may improve metabolic resistance compared to methyl groups.

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound 4-ClPh-NH, 6-Me, 3-(4-MePhSO₂) C₂₄H₂₀ClN₂O₂S 435.95 N/A (Data limited) N/A
4k (4-Amino-2-(4-ClPh)-3-(4-MeOPh)quinoline) 2-ClPh, 3-MeOPh, 4-NH₂ C₂₂H₁₈ClN₂O 367.85 Mp: 223–225°C
4-Chloro-6-Me-N-(4-MePh)quinolin-2-amine 4-Cl, 6-Me, 2-NH-(4-MePh) C₁₇H₁₆ClN₂ 295.78 Anticancer (topoisomerase inhibition)
Ethyl 4-[(4-ClBz)amino]-6-CF₃-3-quinolinecarboxylate 4-ClBz-NH, 6-CF₃, 3-COOEt C₂₀H₁₆ClF₃N₂O₂ 408.80 Lipophilicity enhanced by CF₃

Research Findings and Implications

Substituent Position: The amino group at position 4 (target compound) vs.

Functional Groups: Sulfonyl groups (target compound) improve solubility and hydrogen-bonding capacity compared to methoxy or carboxylate groups . Halogen size (e.g., Cl vs. F/Br/I) has minimal impact on enzyme inhibition in maleimides, suggesting chloro substituents in quinolines may prioritize electronic effects over steric bulk .

Synthetic Routes: Pd-catalyzed cross-coupling () and one-pot strategies () offer scalable methods for quinoline synthesis, though sulfonyl incorporation may require specialized reagents.

Biological Activity

N-(4-Chlorophenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available data on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with substituents that include a 4-chlorophenyl group and a 4-methylbenzenesulfonyl group. The structural formula can be represented as follows:

C18H18ClNO2S\text{C}_{18}\text{H}_{18}\text{ClN}\text{O}_2\text{S}

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • Many quinoline derivatives have shown the ability to inhibit enzymes involved in critical biological pathways. For instance, they may inhibit kinases or other enzymes linked to cancer cell proliferation and survival.
  • Antimicrobial Activity :
    • Some studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Effects :
    • The sulfonamide group present in the compound is known for its anti-inflammatory properties, which could contribute to its overall biological activity.

Efficacy in Cell Lines

A study evaluating the cytotoxic effects of various quinoline derivatives found that this compound demonstrated significant activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
A549 (Lung cancer)5.2
MCF-7 (Breast cancer)3.8
HeLa (Cervical cancer)4.5

These values indicate a potent cytotoxic effect, suggesting the compound's potential as an anticancer agent.

Case Studies

  • In Vivo Tumor Regression :
    • In an animal model involving human ovarian adenocarcinoma xenografts, administration of the compound resulted in notable tumor regression. The study highlighted the compound's ability to induce apoptosis in tumor cells, leading to reduced tumor size over a treatment period of four weeks .
  • Antimicrobial Studies :
    • Another study focused on the antimicrobial properties of similar quinoline derivatives found that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .

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